molecular formula C18H12N4O5S B12413462 Antimycobacterial agent-1

Antimycobacterial agent-1

Cat. No.: B12413462
M. Wt: 396.4 g/mol
InChI Key: QCIOGWVCZFZJFV-GYGISDOKSA-N
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Description

Antimycobacterial agent-1 is a compound specifically designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial cell processes to inhibit growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-1 typically involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography, producing high yields in shorter reaction times . The reaction conditions often involve room temperature and specific reagents like quinoxaline Schiff bases and aryl nitrile oxides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maintain the purity and potency of the compound, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Antimycobacterial agent-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimycobacterial agent-1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of antimycobacterial agent-1 involves targeting specific enzymes and pathways within the mycobacterial cell. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by binding to the enzyme arabinosyl transferase . This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with protein synthesis and membrane transport, further inhibiting bacterial growth.

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual action on mycolic acid synthesis and protein synthesis, providing a broader spectrum of activity against mycobacterial infections. Its ability to target multiple pathways makes it a potent candidate for treating drug-resistant tuberculosis.

Properties

Molecular Formula

C18H12N4O5S

Molecular Weight

396.4 g/mol

IUPAC Name

[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate

InChI

InChI=1S/C18H12N4O5S/c23-15(9-14-17(25)21-18(26)28-14)27-13-3-1-2-11(8-13)10-20-22-16(24)12-4-6-19-7-5-12/h1-10H,(H,22,24)(H,21,25,26)/b14-9+,20-10+

InChI Key

QCIOGWVCZFZJFV-GYGISDOKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)/C=C/2\C(=O)NC(=O)S2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C=C2C(=O)NC(=O)S2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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